molecular formula C7H10O B13416990 2-Cyclopropen-1-one, 2,3-diethyl- CAS No. 65864-10-0

2-Cyclopropen-1-one, 2,3-diethyl-

Cat. No.: B13416990
CAS No.: 65864-10-0
M. Wt: 110.15 g/mol
InChI Key: SPDMXWZPFBYLLQ-UHFFFAOYSA-N
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Description

2,3-Diethyl-2-cyclopropen-1-one: is an organic compound with the molecular formula C₇H₁₀O . It is a cyclopropenone derivative, characterized by a three-membered ring structure with two ethyl groups attached to the second and third carbon atoms. This compound is known for its unique reactivity due to the strained nature of the cyclopropene ring, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-2-cyclopropen-1-one typically involves the cyclization of suitable precursors. One common method includes the reaction of 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water . Another approach involves the cyclization of 1,3-dihalopropanes with zinc powder in ethanol .

Industrial Production Methods: While specific industrial production methods for 2,3-Diethyl-2-cyclopropen-1-one are not extensively documented, the general principles of cyclopropene synthesis can be applied. These methods often involve the use of metal catalysts and controlled reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diethyl-2-cyclopropen-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Diethyl-2-cyclopropen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diethyl-2-cyclopropen-1-one involves its ability to participate in various chemical reactions due to the strained nature of the cyclopropene ring. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its reactivity is primarily driven by the release of ring strain energy during the formation of more stable products .

Comparison with Similar Compounds

  • 2,3-Diphenyl-2-cyclopropen-1-one
  • 2,3-Dimethyl-2-cyclopropen-1-one
  • 2,3-Diethyl-2-cyclopropene-1-one

Comparison: 2,3-Diethyl-2-cyclopropen-1-one is unique due to the presence of ethyl groups, which influence its reactivity and physical properties. Compared to 2,3-Diphenyl-2-cyclopropen-1-one, it has lower steric hindrance, making it more reactive in certain reactions. The presence of ethyl groups also affects its solubility and boiling point compared to its methyl and phenyl analogs .

Properties

CAS No.

65864-10-0

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

2,3-diethylcycloprop-2-en-1-one

InChI

InChI=1S/C7H10O/c1-3-5-6(4-2)7(5)8/h3-4H2,1-2H3

InChI Key

SPDMXWZPFBYLLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C1=O)CC

Origin of Product

United States

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